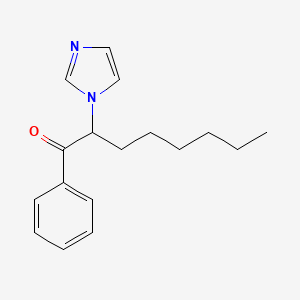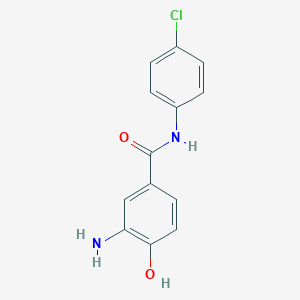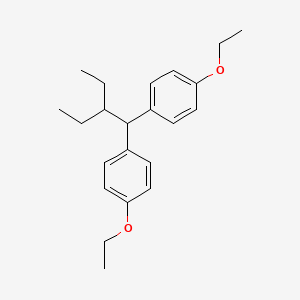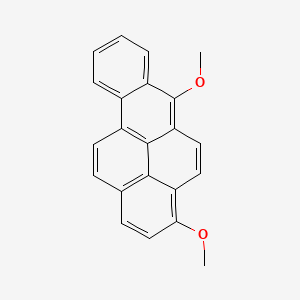
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which can participate in various chemical reactions and have diverse applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine typically involves the reaction of 1-phenylethylamine with 2-bromo-N-(propan-2-yl)ethanamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a precursor for biologically active compounds.
Medicine: Possible applications in drug development or as an intermediate in the synthesis of pharmaceuticals.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would require detailed study and characterization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(1-Phenylethyl)-N~2~-(methyl)ethane-1,2-diamine
- N~1~-(1-Phenylethyl)-N~2~-(ethyl)ethane-1,2-diamine
- N~1~-(1-Phenylethyl)-N~2~-(butyl)ethane-1,2-diamine
Uniqueness
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both 1-phenylethyl and propan-2-yl groups can influence its reactivity, solubility, and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
62731-07-1 |
|---|---|
Molekularformel |
C13H22N2 |
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
N'-(1-phenylethyl)-N-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-11(2)14-9-10-15-12(3)13-7-5-4-6-8-13/h4-8,11-12,14-15H,9-10H2,1-3H3 |
InChI-Schlüssel |
YSUSVZXIZYOTGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCNC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
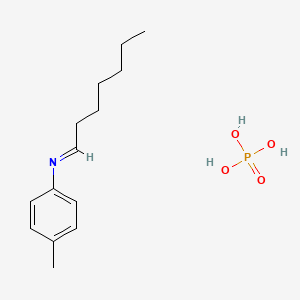
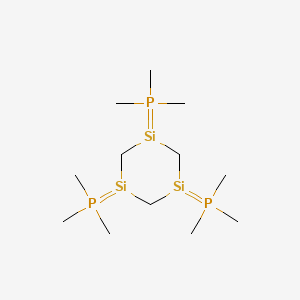
![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

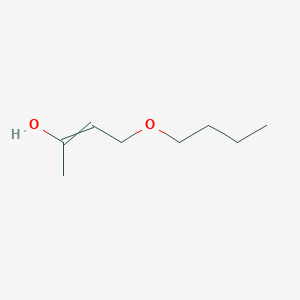
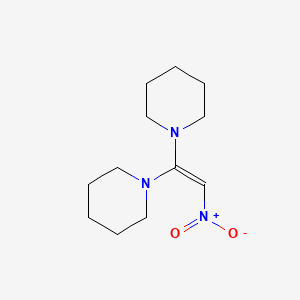
![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
